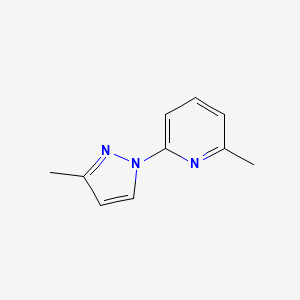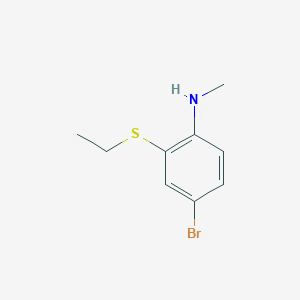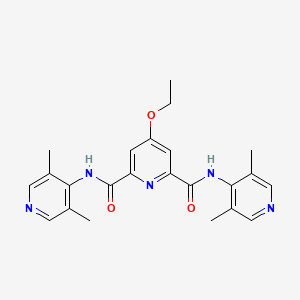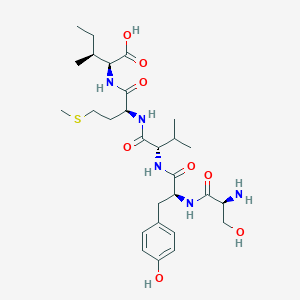
Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- is a chemical compound with the molecular formula C11H14Br2N2O It is characterized by the presence of diazene (N=N) functional group, which is bonded to a 3,5-dibromo-2-methoxyphenyl group and a 1,1-dimethylethyl group
Métodos De Preparación
The synthesis of Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- typically involves the reaction of 3,5-dibromo-2-methoxyaniline with tert-butyl nitrite in the presence of a suitable catalyst. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazene group. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- involves its interaction with molecular targets through the diazene group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways involved depend on the context of its application, such as its use in organic synthesis or biological studies.
Comparación Con Compuestos Similares
Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- can be compared with similar compounds like:
3,5-Di-tert-butylcatechol: This compound has a similar phenyl ring structure but lacks the diazene group.
1,1’-Biphenyl, 2,2’-dibromo-3,3’,5,5’-tetrakis (1,1-dimethylethyl): This compound has a similar brominated phenyl structure but differs in its overall molecular configuration.
Propiedades
Número CAS |
832077-03-9 |
|---|---|
Fórmula molecular |
C11H14Br2N2O |
Peso molecular |
350.05 g/mol |
Nombre IUPAC |
tert-butyl-(3,5-dibromo-2-methoxyphenyl)diazene |
InChI |
InChI=1S/C11H14Br2N2O/c1-11(2,3)15-14-9-6-7(12)5-8(13)10(9)16-4/h5-6H,1-4H3 |
Clave InChI |
QRZBMBWZRZPQGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



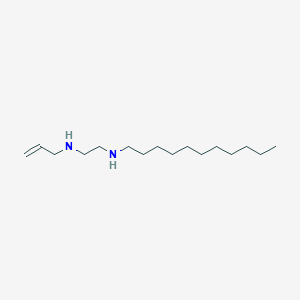
![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)
![[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14212197.png)


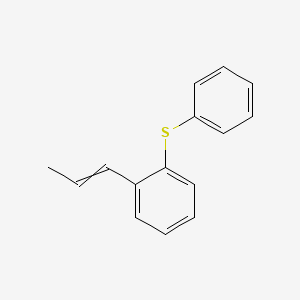
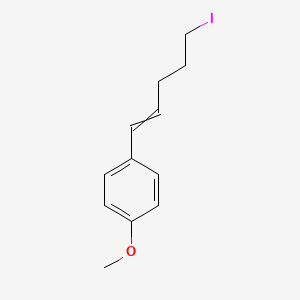
![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)
